molecular formula C13H15BClNO4 B1398764 (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid CAS No. 1000068-24-5

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid

Cat. No. B1398764
M. Wt: 295.53 g/mol
InChI Key: NXWDAFDCKRNQKL-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” is a type of boronic acid that has a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .


Synthesis Analysis

The synthesis of compounds similar to “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” often involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” can be represented by the empirical formula C13H16BNO4 .


Chemical Reactions Analysis

Boronic acids, such as “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that has been developed for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been used in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives. This involves a mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid derivative, leading to the production of 2-indolyl-5-bromopyrrole derivatives. These derivatives are further coupled with various aryl- or heteroaryl-boronic acids, yielding non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields (Beaumard, Dauban, & Dodd, 2010).

Catalysis and Synthesis Enhancement

This compound plays a significant role in the synthesis of tert-butyl esters. A novel protocol using palladium acetate and triphenylphosphine as a catalyst system was successful in synthesizing tert-butyl esters from boronic acids. This method has been applied to a wide range of substrates, including benzenes, pyridines, and quinolines boronic acids (Li et al., 2014).

Deprotection Processes

The tert-butoxycarbonyl (BOC) group, which is part of this compound, is often used in deprotection processes. An efficient procedure for the removal of the BOC group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature has been reported, which is applicable to a variety of amines including amino acid derivatives (Evans et al., 1997).

Functional Group Protection

The compound is also used in the N-tert-butoxycarbonylation of amines, an important process in organic synthesis, particularly for protecting amine groups. This process uses di-tert-butyl dicarbonate and can be achieved under mild conditions without competitive side products (Heydari et al., 2007).

Safety And Hazards

While the specific safety and hazards of “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” are not explicitly mentioned in the search results, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid” and similar compounds could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWDAFDCKRNQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726450
Record name [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid

CAS RN

1000068-24-5
Record name [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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